(4-Aminophenyl)ethene-1,1,2-tricarbonitrile
Overview
Description
“(4-Aminophenyl)ethene-1,1,2-tricarbonitrile” is a chemical compound with the molecular formula C5H2N4 . It is also known by other names such as “2-Amino-1,1,2-ethenetricarbonitrile” and "Aminoethenetricarbonitrile" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, aromatic polyimides containing a tetraphenylnaphthalene unit were synthesized from 1,4-bis(4-am inophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydride by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an ethene group (C=C) and three carbonitrile groups (C≡N). The compound also contains an amino group (NH2) attached to a phenyl ring .Chemical Reactions Analysis
In the context of covalent organic frameworks (COFs), this compound can be linked with other building units to form complex structures. For example, 1,3,5-Trimethyl-2,4,6-tris(4-formylphenyl)benzene (TTFB, triangle) and 1,1,2,2-tetrakis(4-aminophenyl)ethene (ETTA, square) were reticulated into [(TTFB) 4 (ETTA) 3 ]imine, termed COF-790 .Scientific Research Applications
Single-Molecule Conductance
(4-Aminophenyl)ethene-1,1,2-tricarbonitrile and its derivatives have been studied for their potential in single-molecule conductance. A specific variant, 1,1,2,2-tetrakis(4-aminophenyl)ethene, demonstrated unique conductive properties when bound to gold electrodes. It displayed two regimes of conduction attributed to through-bond transmission in linear cases and through-space transmission in cross-conjugated channels (Rivero et al., 2020).
Corrosion Inhibition
Derivatives of this compound, specifically 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitrile (ANDT) derivatives, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds, particularly ANDT-3, showed maximum inhibition efficiency and formed protective films on the steel surface (Verma, Quraishi, & Singh, 2015).
Photophysical Properties
Derivatives of this compound have been studied for their structural and optical properties, particularly as thin films. These compounds show potential in applications like photonics and optoelectronics due to their unique absorption and emission properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
White-Light-Emitting Materials
A specific application includes the development of white-light-emitting materials. A compound composed of poly[(2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene-b-ethylene glycol-b-(2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene] demonstrated multistimuli-responsive properties, changing luminescent color based on pH, temperature, or solvent. This has implications for sensors and probes in various industries (Tang et al., 2020).
Molecular Docking Analysis
Molecular docking studies of certain derivatives have suggested their potential as active antimicrobial drugs. This is based on the interaction of these compounds with biological targets like DNA gyrase, suggesting applications in pharmaceutical research (Sharma et al., 2022).
Properties
IUPAC Name |
2-(4-aminophenyl)ethene-1,1,2-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-9(6-13)11(7-14)8-1-3-10(15)4-2-8/h1-4H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKYIRGQBBRWPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557332 | |
Record name | (4-Aminophenyl)ethene-1,1,2-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-33-6 | |
Record name | (4-Aminophenyl)ethene-1,1,2-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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